molecular formula C27H22Cl2N4O4S B2497321 5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester CAS No. 882004-95-7

5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester

Número de catálogo: B2497321
Número CAS: 882004-95-7
Peso molecular: 569.46
Clave InChI: KXCYDMXTQWOBSX-WNCULLNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C27H22Cl2N4O4S and its molecular weight is 569.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efficient Synthesis Process

An efficient synthesis process of a structurally similar compound, which is a potent LFA-1/ICAM inhibitor, is described by Huiping Zhang et al. (2010). This process involves an in-situ protection of the acid precursor, followed by coupling with a spirocyclic hydantoin core to yield the target product with high overall efficiency. This synthesis strategy suggests a potential application in the development of pharmaceuticals targeting immune response modulation (Zhang et al., 2010).

Radiochemical Synthesis for Drug Development

Scott B. Tran et al. (2009) reported on the radiochemical synthesis of a lead LFA-1 antagonist, highlighting its potential in drug development and pharmacokinetic studies. This compound's synthesis, involving a palladium-catalyzed reaction for the introduction of a radioisotope, underscores its role in biomedical research, particularly in studying drug distribution and interaction within biological systems (Tran et al., 2009).

Antimicrobial Activity Exploration

The synthesis and evaluation of antimicrobial activities of various triazole derivatives, as reported by H. Bektaş et al. (2007), suggest a potential research direction for the chemical structure . While not directly involving the exact compound, the methodology and findings provide a framework for investigating its antimicrobial properties, potentially leading to the development of new antimicrobial agents (Bektaş et al., 2007).

Thiophene Moieties in Electrophilic Reactions

The incorporation of thiophene moieties in electrophilic reactions, as discussed by Yang et al. (2000), provides insights into the chemical versatility and reactivity of thiophene derivatives. This research could hint at the synthetic adaptability and potential reactivity of the molecule for the development of novel compounds with specific functionalities (Yang et al., 2000).

Novel Liquid Crystalline Ester Development

A. Matharu et al. (2000) synthesized a novel thiophene-based chiral liquid crystalline ester, exploring its electro-optical properties. This suggests that the compound could be studied for its potential applications in liquid crystal technology, highlighting its relevance in materials science and electronic display technology (Matharu et al., 2000).

Propiedades

IUPAC Name

methyl 5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O4S/c1-31-26(36)33(21-9-19(28)8-20(29)10-21)25(35)27(31)15-32(12-22-7-18(14-38-22)24(34)37-2)13-23(27)17-5-3-16(11-30)4-6-17/h3-10,14,23H,12-13,15H2,1-2H3/t23-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCYDMXTQWOBSX-WNCULLNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)OC)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)OC)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.